molecular formula C15H15N3O6 B4887077 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide

3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B4887077
M. Wt: 333.30 g/mol
InChI Key: VWTZGVQGXDCNEV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(5-nitropyridin-2-yl)benzamide is a synthetic benzamide derivative intended for research use in biochemical and pharmacological studies. This compound is built on the 3,4,5-trimethoxybenzamide scaffold, a structure recognized in medicinal chemistry for its potential to interact with key biological targets. Researchers can explore this compound as a building block or intermediate in the synthesis of more complex molecules. The trimethoxybenzamide core is a feature in compounds investigated for central nervous system activity. Specifically, similar benzamide derivatives have been studied as multi-target directed ligands for complex neurodegenerative diseases, showing potential as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) . These two enzymes are among the primary therapeutic targets for Alzheimer's disease, making this chemotype a valuable template for neuroscience research . Furthermore, analogous structures containing the 3,4,5-trimethoxybenzyl group have been synthesized and evaluated as anti-apoptotic agents, demonstrating protective effects in models of renal ischemia/reperfusion injury by inhibiting executioner caspases like caspase-3 . The nitro group on the pyridine ring may offer a site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-22-11-6-9(7-12(23-2)14(11)24-3)15(19)17-13-5-4-10(8-16-13)18(20)21/h4-8H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTZGVQGXDCNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products

    Reduction: The major product would be 3,4,5-trimethoxy-N-(5-aminopyridin-2-yl)benzamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Synthesis and Chemical Properties

3,4,5-Trimethoxy-N-(5-nitropyridin-2-yl)benzamide can be synthesized through various chemical pathways involving the modification of benzamide derivatives. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 5-nitropyridine in the presence of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or other amide coupling reagents. The resulting compound exhibits a molecular formula of C15_{15}H16_{16}N2_{2}O4_{4} and a molecular weight of approximately 288.30 g/mol.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an effective therapeutic agent.

Anticancer Activity

Research has shown that derivatives of benzamide compounds exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7, T47-D, and MDA-MB231) and prostate cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

In one study, a related compound demonstrated an IC50_{50} value ranging from 27.7 to 39.2 µM against cancerous cell lines while showing low toxicity to normal cells (IC50_{50} > 100 µM), suggesting a favorable therapeutic index for further development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain benzamide derivatives possess significant antibacterial and antifungal activities against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

The anti-inflammatory properties of related benzamide compounds have been documented, indicating that this compound may also exhibit similar effects. These properties could be beneficial in treating inflammatory diseases or conditions.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth and metastasis.
  • Infection Control : As a potential antibiotic or antifungal treatment.
  • Inflammatory Disorders : To manage conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several case studies have explored the efficacy of benzamide derivatives in clinical settings:

Study Compound Cancer Type IC50_{50} Notes
Benzamide DerivativeBreast Cancer27.7 - 39.2 µMLow toxicity on normal cells
Related CompoundProstate CancerNot specifiedEffective against resistant strains

These findings underscore the importance of further investigation into the pharmacological profiles of compounds like this compound.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide in biological systems is not fully understood. it is believed to interact with cellular targets involved in cancer cell proliferation. The nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death .

Comparison with Similar Compounds

Key Data Tables

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound ~350 2.5 <0.1 (aqueous)
N-Allyl-TMB 251.28 1.8 1.2
VUF15485 483.56 3.9 0.05

*Predicted using ChemDraw

Research Findings and Implications

  • P-gp Inhibition: The target compound’s nitro group enhances electron-deficient character, improving interaction with P-gp’s hydrophobic substrate-binding pocket . Analogues with bromine or cyano groups show varied potency due to differences in electronegativity and steric bulk .
  • Anticancer Activity : Nitroheterocyclic analogues (e.g., benzimidazole derivatives) exhibit superior antiproliferative effects, likely due to DNA damage via nitroreductase activation .
  • Neuroprotection : Nitrophenyl derivatives (e.g., MB1) highlight the role of nitro positioning in modulating enzyme inhibition .

Biological Activity

3,4,5-Trimethoxy-N-(5-nitropyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The molecular formula for this compound is C16H18N2O4C_{16}H_{18}N_2O_4. The compound features a benzamide core with three methoxy groups and a nitropyridine substituent, which are believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitropyridine moiety is particularly noted for enhancing these effects.
  • Neuropharmacological Effects : Research has shown that benzamide derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or psychiatric disorders.
  • Anti-inflammatory Properties : Some derivatives of benzamides have demonstrated anti-inflammatory activities, suggesting that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to modifications of the benzamide structure:

ModificationEffect on ActivityReference
Addition of methoxy groupsIncreased lipophilicity and cellular uptake
Variation in pyridine substitutionAltered receptor binding affinity
Nitropyridine vs. other halogensEnhanced anticancer activity observed with nitro substituent

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzamide derivatives against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
  • Neuropharmacological Assessment : In a neuropharmacological study, the compound was tested for its effects on dopaminergic signaling in rodent models. Results showed significant modulation of dopamine receptor activity, suggesting potential applications in treating disorders such as schizophrenia .
  • Anti-inflammatory Studies : Research into the anti-inflammatory properties demonstrated that the compound inhibited pro-inflammatory cytokine production in vitro. This suggests a possible role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling 3,4,5-trimethoxybenzoyl chloride with 5-nitropyridin-2-amine under anhydrous conditions. Key parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the amine.
  • Catalysis : Employ coupling agents like HATU or DCC to activate the carbonyl group .
  • Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions.
  • Yield optimization : Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields for analogous benzamide syntheses range from 30–60% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H NMR should show characteristic peaks:
  • Methoxy groups (δ 3.8–4.0 ppm, singlet, 9H).
  • Pyridine protons (δ 8.5–9.0 ppm, doublets for nitro-substituted pyridine).
  • Amide proton (δ ~10.5 ppm, broad) .
  • HRMS : Confirm molecular ion [M+H]+ (calculated for C21H20N3O7: 426.1298).
  • FT-IR : Validate carbonyl stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with nitropyridine/benzamide-binding motifs (e.g., bacterial PPTases or kinases) .
  • Assay design :
  • Enzyme inhibition : Use fluorescence-based assays with synthetic substrates.
  • Cell viability : Test against bacterial strains (e.g., S. aureus or E. coli) at 1–100 µM concentrations.
  • Controls : Include positive controls (e.g., known PPTase inhibitors) and measure IC50 values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states during amide bond formation.
  • Reaction pathway analysis : Identify energy barriers for nitro-group reduction or methoxy demethylation side reactions.
  • Solvent effects : Apply COSMO-RS to simulate solvent interactions and optimize dielectric environments .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in 1H NMR)?

  • Methodological Answer :

  • Advanced NMR : Employ 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity of methoxy and pyridine groups.
  • X-ray crystallography : Resolve structural ambiguities by growing single crystals (solvent: DCM/hexane) .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton environments.

Q. How do substituent modifications on the benzamide/pyridine rings affect bioactivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with:
  • Varied methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy).
  • Nitro-group replacements (e.g., cyano or halogen).
  • Data analysis :
SubstituentIC50 (PPTase)LogP
3,4,5-OMe, 5-NO22.1 µM2.8
2,4,5-OMe, 5-CN>50 µM3.1
  • Correlate logP with membrane permeability .

Q. What advanced purification techniques address persistent impurities in final products?

  • Methodological Answer :

  • Prep-HPLC : Use C18 columns with isocratic elution (MeCN/H2O + 0.1% TFA) to separate nitro-reduction byproducts.
  • Crystallization screening : Test solvents (e.g., ethanol, acetone) under controlled cooling rates.
  • Mass-directed purification : Couple LC-MS to isolate target masses and eliminate isomers .

Contradictory Data & Validation

Q. How should researchers validate conflicting reports on this compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic assays : Perform time-dependent inhibition studies (pre-incubate enzyme with compound) to distinguish competitive vs. non-competitive binding.
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., Ser→Ala) to confirm binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide
Reactant of Route 2
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3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide

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